2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one
Description
2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a phenoxy group
Properties
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-15-5-4-6-16(13-15)20-22-21(28-23-20)17-7-2-3-8-18(17)27-14-19(25)24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWDSOTEPWZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide medium . The phenoxy group can be introduced via nucleophilic substitution reactions, while the morpholine ring is often added through amination reactions involving morpholine and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one has several scientific research applications:
Materials Science: Its structural features may be exploited in the development of new materials, such as organic semiconductors or fluorescent dyes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring, for instance, is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylphenyl)-2-morpholin-4-ylethanamine: This compound shares the morpholine and methylphenyl groups but lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.
1-(2-{[5-(2-Aminophenyl)-1,2,4-oxadiazol-3-yl]methoxy}phenyl)ethan-1-one oxime: This compound contains the oxadiazole ring and phenoxy group but differs in the presence of an oxime group instead of the morpholine ring.
Uniqueness
The uniqueness of 2-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both the oxadiazole and morpholine rings, along with the phenoxy group, makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
